Cas no 71301-98-9 (Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate)

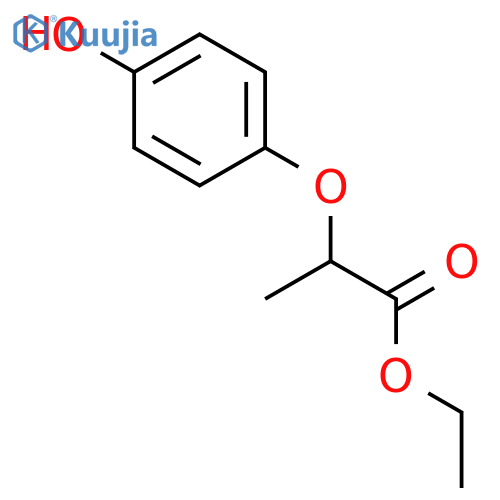

71301-98-9 structure

商品名:Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate

CAS番号:71301-98-9

MF:C11H14O4

メガワット:210.226463794708

MDL:MFCD12911580

CID:1015880

PubChem ID:12768094

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 化学的及び物理的性質

名前と識別子

-

- (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

- Ethyl-(2R)-2-(4-Hydroxyphenoxy) propanoate

- (R)-2-(p-hydroxyphenoxy)propionic acid ethyl ester

- (R)-ethyl 4-(2-hydroxyphenoxy)propanoate

- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate

- X5983

- (R)-2-(4-Hydroxyphenoxy)propionic acid ethyl ester

- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)-propanoate

- MFCD12911580

- F88117

- Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate

- SCHEMBL5789381

- A923471

- AS-19250

- (r)-(+)-ethyl-2-(4-hydroxyphenoxy)propanoate

- 71301-98-9

- ethyl (R)-2-(4-hydroxyphenoxy)propanoate

- CS-0143988

- DTXSID00509381

- AKOS015889333

- EC 615-275-8

- (R)-Ethyl2-(4-hydroxyphenoxy)propanoate

- Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate

-

- MDL: MFCD12911580

- インチ: InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1

- InChIKey: ILYSHPJWNMPBPE-MRVPVSSYSA-N

- ほほえんだ: CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O

計算された属性

- せいみつぶんしりょう: 210.08900

- どういたいしつりょう: 210.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.156

- ゆうかいてん: 36-37 ºC

- ふってん: 327 ºC

- フラッシュポイント: 124 ºC

- 屈折率: 1.518

- PSA: 55.76000

- LogP: 1.72260

- ひせんこうど: +42.8 (c=1.35, CHCL3)

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E927038-50mg |

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |

71301-98-9 | 50mg |

$ 115.00 | 2022-06-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93385-5g |

Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate |

71301-98-9 | 97% | 5g |

¥148.0 | 2023-09-05 | |

| TRC | E927038-100mg |

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |

71301-98-9 | 100mg |

$ 160.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214628-25g |

Ethyl (R)-2-(4-hydroxyphenoxy)propanoate |

71301-98-9 | 97% | 25g |

¥723.00 | 2024-05-02 | |

| TRC | E927038-10mg |

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |

71301-98-9 | 10mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB497356-1g |

Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, 98%; . |

71301-98-9 | 98% | 1g |

€811.30 | 2025-02-20 | |

| Alichem | A019146384-1g |

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate |

71301-98-9 | 97% | 1g |

$400.00 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93385-25g |

Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate |

71301-98-9 | 97% | 25g |

¥378.0 | 2023-09-05 | |

| 1PlusChem | 1P00FCXU-250mg |

Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate |

71301-98-9 | 98% (GC) | 250mg |

$174.00 | 2025-02-27 | |

| Aaron | AR00FD66-25g |

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |

71301-98-9 | 97% | 25g |

$59.00 | 2025-02-11 |

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

71301-98-9 (Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate) 関連製品

- 18672-04-3(Propanoic acid,2-methyl-2-phenoxy-, ethyl ester)

- 60075-04-9(Methyl 2-(4-Hydroxyphenoxy)propionate)

- 2065-24-9(Methyl 2-Phenoxypropanoate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71301-98-9)Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate

清らかである:99%

はかる:100g

価格 ($):177.0